3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
CAS No.:
Cat. No.: VC11462154
Molecular Formula: C25H20O7
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H20O7 |
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Molecular Weight | 432.4 g/mol |
IUPAC Name | [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate |
Standard InChI | InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3 |
Standard InChI Key | REIOZTUOYCRKSM-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a coumarin backbone (2H-chromen-2-one) with three distinct substituents:
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A 3,4-dimethoxyphenyl group at the 3-position, introducing steric bulk and electron-donating methoxy groups.
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A 4-methoxybenzoyloxy group at the 7-position, contributing aromaticity and hydrophobicity.
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A ketone group at the 2-position, characteristic of coumarin derivatives.
The molecular formula is C₂₅H₂₀O₇, with a calculated molecular weight of 444.4 g/mol. The IUPAC name, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, reflects its substitution pattern .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₂₅H₂₀O₇ |
Molecular Weight | 444.4 g/mol |
IUPAC Name | 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate |
Canonical SMILES | COC1=C(C=C(C=C1)OC(=O)OC2=CC3=C(C(=O)OC=C3)C(=C2)C4=CC(=C(C=C4)OC)OC)OC |
Topological Polar Surface Area | 98.5 Ų |
Synthesis and Reaction Pathways
General Synthesis Strategy
The compound can be synthesized via a two-step esterification process:
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Formation of the coumarin core: 7-Hydroxy-3-(3,4-dimethoxyphenyl)coumarin is prepared through Pechmann condensation using resorcinol derivatives and β-keto esters .
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Esterification at the 7-position: The hydroxyl group at the 7-position reacts with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane (DCM) .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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1 | Resorcinol derivative, β-keto ester, H₂SO₄, 80°C | 65–70% |
2 | 4-Methoxybenzoyl chloride, Et₃N, DCM, rt | 85–90% |
Mechanistic Insights
The esterification follows a nucleophilic acyl substitution mechanism. The base deprotonates the 7-hydroxyl group, enabling attack on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. Steric hindrance from the 3,4-dimethoxyphenyl group may necessitate prolonged reaction times .
Activity | Predicted Target | Mechanism |
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Anticoagulant | Vitamin K epoxide reductase | Competitive inhibition |
Anticancer | Topoisomerase IIα | DNA strand break induction |
Antioxidant | Reactive oxygen species (ROS) | Free radical scavenging |
Material Science Applications
Fluorescent Probes
Coumarins are widely used as fluorophores due to their high quantum yields. The 4-methoxybenzoyloxy group could redshift emission wavelengths, making the compound suitable for bioimaging.
Organic Semiconductors
Methoxy groups enhance π-π stacking in organic semiconductors. Thin films of analogous coumarin derivatives exhibit hole mobility values of 0.12 cm²/V·s, comparable to rubrene.
Research Outlook
Priority Areas
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .
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In Vitro Testing: Prioritize anticoagulant and cytotoxic assays using human plasma and cancer cell lines.
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Computational Modeling: Perform molecular docking studies to predict binding affinities for VKOR and topoisomerases.
Challenges
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Solubility: The compound’s hydrophobicity may limit aqueous bioavailability.
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Metabolic Stability: Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes.
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